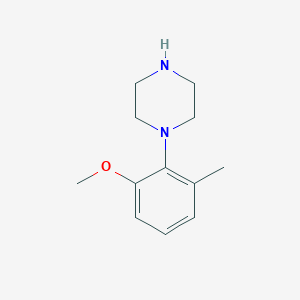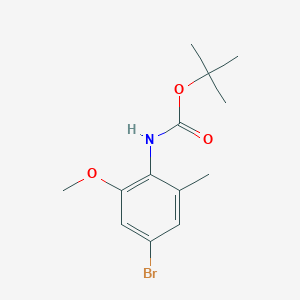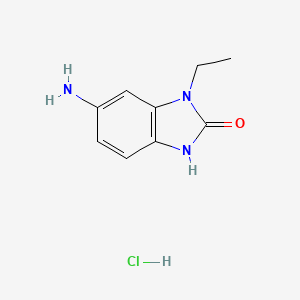
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.6641 . This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
The synthesis of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride involves several steps. One common synthetic route includes the reaction of 2-aminobenzimidazole with ethyl iodide under basic conditions to form 1-ethyl-2-aminobenzimidazole. This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as phosgene or triphosgene, to form the benzodiazole ring.
Análisis De Reacciones Químicas
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodiazole ring, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mecanismo De Acción
The mechanism of action of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride involves its interaction with specific molecular targets and pathways. It is known to interfere with the function of certain enzymes and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the polymerization of microtubules, similar to the action of nocodazole, thereby affecting cell division and proliferation .
Comparación Con Compuestos Similares
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride can be compared with other similar compounds, such as:
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride: This compound has a cyclopropyl group instead of an ethyl group, which may result in different biological activities and properties.
6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine: This compound has a methyl group and an aminomethyl group, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12ClN3O |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
5-amino-3-ethyl-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C9H11N3O.ClH/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13;/h3-5H,2,10H2,1H3,(H,11,13);1H |
Clave InChI |
MCZPZZYIOYCECV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)N)NC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
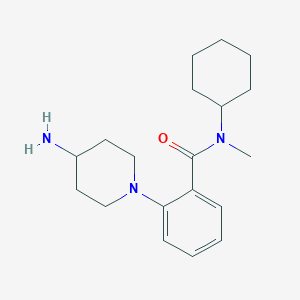

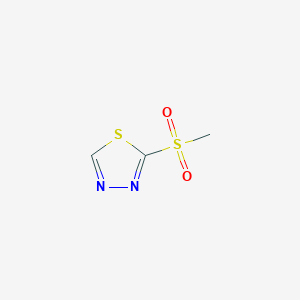


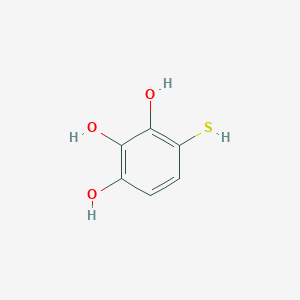

![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)

